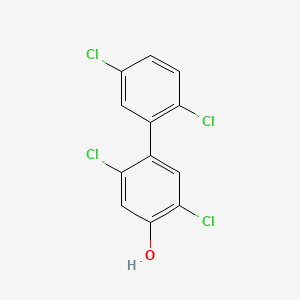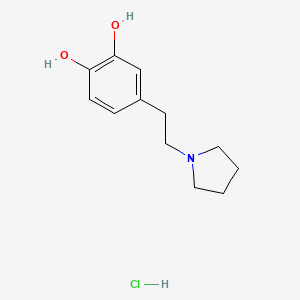
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride is a compound that features a benzene ring substituted with a pyrrolidine group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride typically involves the following steps:
Formation of the Benzene Derivative: The benzene ring is functionalized through electrophilic aromatic substitution reactions.
Attachment of the Pyrrolidine Group: The pyrrolidine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the pyrrolidine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution and nucleophilic substitution reactions, optimized for yield and purity. The specific conditions, such as temperature, solvent, and catalysts, would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or modify the pyrrolidine ring.
Substitution: The benzene ring can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dehydroxylated derivatives .
Scientific Research Applications
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure but lacks the pyrrolidine group.
Dopamine (4-(2-aminoethyl)benzene-1,2-diol): Similar structure with an amino group instead of the pyrrolidine ring.
Uniqueness
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
54450-87-2 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c14-11-4-3-10(9-12(11)15)5-8-13-6-1-2-7-13;/h3-4,9,14-15H,1-2,5-8H2;1H |
InChI Key |
LXTWQSUVURNHBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=CC(=C(C=C2)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
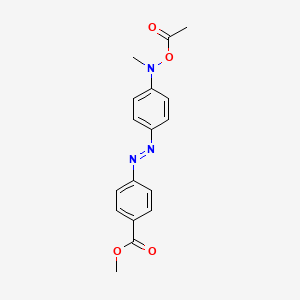
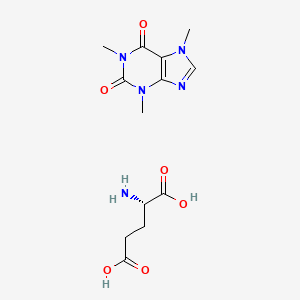
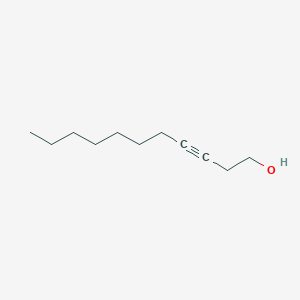


![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
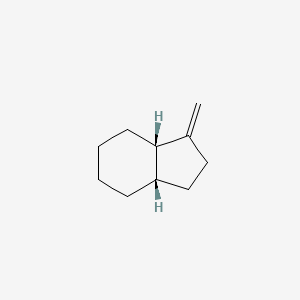
![2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14647644.png)
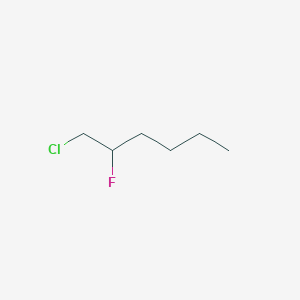
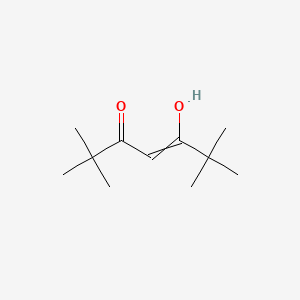
![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
